tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13774695
Molecular Formula: C10H18FNO4
Molecular Weight: 235.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18FNO4 |
|---|---|
| Molecular Weight | 235.25 g/mol |
| IUPAC Name | tert-butyl (3R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | XFGJBCDWYNSTJT-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)(O)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O |
Introduction
Molecular Structure and Stereochemical Properties
Core Structural Features
The compound features a piperidine ring substituted at the 3-position with a fluorine atom and at the 4-position with two hydroxyl groups, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position . The (R)-configuration at the 3-position is critical for its biological activity, as stereochemistry often influences binding affinity to enzymatic or receptor targets . The hydroxyl groups enhance hydrophilicity, while the Boc group improves stability during synthetic processes .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.25 g/mol | |
| IUPAC Name | tert-butyl (3R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C@@HF)(O)O | |
| Topological Polar Surface Area | 70 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. The -NMR spectrum exhibits distinct signals for the Boc group (δ ~1.4 ppm, singlet) and piperidine protons (δ 3.0–4.0 ppm) . Fluorine-19 NMR shows a singlet near δ -200 ppm, consistent with axial fluorine substitution . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 235.1220 [M+H] .
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis typically begins with (R)-3-fluoropiperidine precursors. A common route involves:
-
Boc Protection: Reaction of (R)-3-fluoropiperidine with di-tert-butyl dicarbonate under basic conditions to install the Boc group .
-
Hydroxylation: Oxidative hydroxylation at the 4-position using osmium tetroxide or catalytic hydrogen peroxide, yielding the dihydroxy intermediate .
-
Purification: Chromatographic separation to isolate the (R)-enantiomer, achieving ≥95% purity .
Challenges include controlling stereochemistry during hydroxylation and avoiding over-oxidation. Asymmetric catalysis and chiral auxiliaries are employed to enhance enantiomeric excess .
Pharmaceutical and Industrial Applications
Drug Discovery
Piperidine derivatives are pivotal in central nervous system (CNS) drug development. The fluorine atom enhances metabolic stability and blood-brain barrier permeability, making this compound a candidate for:
-
Neurological Disorders: Modulation of dopamine and serotonin receptors in Parkinson’s and Alzheimer’s disease .
-
Enzyme Inhibition: Targeting kinases and phosphodiesterases in oncology and inflammation .
Table 2: Biological Targets and Therapeutic Areas
| Target Class | Therapeutic Area | Mechanism |
|---|---|---|
| GPCRs | Neurodegeneration | Dopamine receptor modulation |
| Kinases | Oncology | ATP-binding site inhibition |
| Phosphodiesterases | Inflammation | cAMP/cGMP hydrolysis blockade |
Chemical Intermediates
The Boc group facilitates peptide coupling reactions, enabling its use in:
-
Peptide Synthesis: As a protecting group for amine functionalities .
-
Polymer Chemistry: Building block for stimuli-responsive materials .
| Hazard Statement | Code | Precautionary Measure |
|---|---|---|
| H302 | Swallowed toxicity | Avoid ingestion |
| H312 | Dermal toxicity | Wear gloves |
| H332 | Inhalation toxicity | Use fume hood |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume